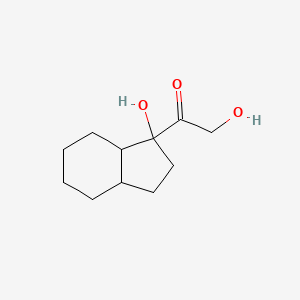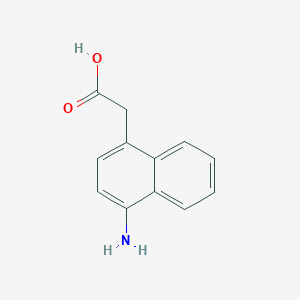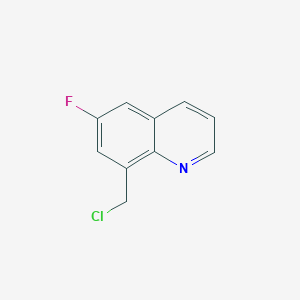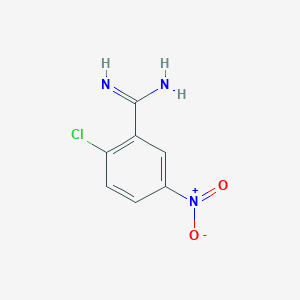
2-Chloro-5-nitrobenzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-nitrobenzimidamide is an organic compound with the molecular formula C7H6ClN3O2 It is a derivative of benzimidazole, characterized by the presence of a chloro group at the second position and a nitro group at the fifth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitrobenzimidamide typically involves the nitration of 2-chlorobenzimidazole followed by the introduction of an amide group. One common method starts with 2-chlorobenzimidazole, which undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-5-nitrobenzimidazole. This intermediate is then reacted with ammonia or an amine under suitable conditions to form this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-nitrobenzimidamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the benzimidazole ring
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide
Major Products
Reduction: 2-Chloro-5-aminobenzimidamide.
Substitution: Various substituted benzimidamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-5-nitrobenzimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-nitrobenzimidamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components. Additionally, the compound may inhibit specific enzymes or receptors involved in inflammatory or cancer pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-nitroaniline: Similar structure but lacks the benzimidamide moiety.
2-Chloro-5-nitrobenzamide: Similar structure but with a benzamide group instead of benzimidamide.
2-Chloro-5-nitrophenol: Similar structure but with a hydroxyl group instead of the benzimidamide moiety
Uniqueness
2-Chloro-5-nitrobenzimidamide is unique due to the presence of both the chloro and nitro groups on the benzimidazole ring, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C7H6ClN3O2 |
|---|---|
Peso molecular |
199.59 g/mol |
Nombre IUPAC |
2-chloro-5-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H6ClN3O2/c8-6-2-1-4(11(12)13)3-5(6)7(9)10/h1-3H,(H3,9,10) |
Clave InChI |
OZIRKNWIBVTGPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C(=N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


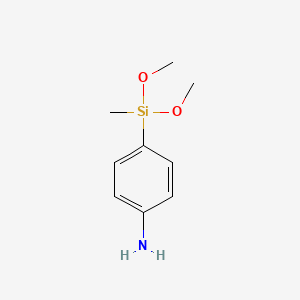
![6-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15069733.png)
![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15069735.png)
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B15069741.png)



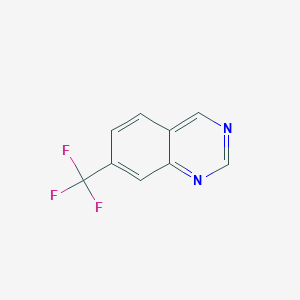
![3-Ethylfuro[3,2-H]quinoline](/img/structure/B15069777.png)

